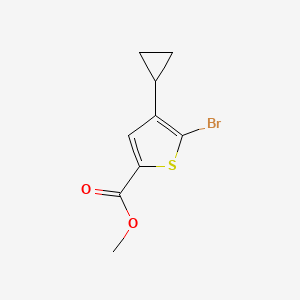
Methyl 5-bromo-4-cyclopropylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 5-bromo-4-cyclopropylthiophene-2-carboxylate” is a chemical compound with the formula C9H9BrO2S . It is available for bulk manufacturing, sourcing, and procurement .
Synthesis Analysis
The synthesis of similar compounds involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters has been reported, utilizing a radical approach . Another method involves three successive direct lithiations and a bromination reaction starting from thiophene .Applications De Recherche Scientifique
Control of Radical Cyclizations in Synthesis
Methyl 5-bromo-4-cyclopropylthiophene-2-carboxylate plays a significant role in the field of organic synthesis, particularly in the control of regiochemistry of radical cyclizations. Radical cyclizations are pivotal for constructing carbo- and heterocyclic compounds, including natural products and therapeutically important materials. Studies emphasize the influence of reaction temperature and the nature of the preferred conformation of radical precursors on the course of radical cyclizations. For instance, at low temperatures, 4-exo-trig cyclization is predominant, while at higher temperatures, 5-endo cyclization products are obtained. The stabilization effect of a sulfur atom on an adjacent radical center is found to be highly effective for controlling regiochemistry, providing a pathway for the synthesis of significant compounds (Ishibashi & Tamura, 2004).
Interaction with Epigenetic Mechanisms
DNA methylation, a crucial epigenetic modification, involves the addition of a methyl group to the 5 position of cytosine. This process is pivotal in gene expression regulation, chromatin structure modulation, and suppression of transposable elements. The role of DNA methylation inhibitors, including those analogous to the nucleoside deoxycytidine, in inhibiting hypermethylation and restoring suppressor gene expression has been explored. These inhibitors demonstrate antitumor effects in both in vitro and in vivo models. Their application in clinical settings, especially in treating leukemia, highlights their significance in medical research and potential in addressing solid tumors (Goffin & Eisenhauer, 2002).
Environmental and Biological Implications
The impact of various environmental and biological factors on epigenetic modifications, specifically DNA methylation and hydroxymethylation, is a significant research area. Environmental factors, such as exposure to pollutants, drugs, and other chemicals, can induce aberrant DNA methylation changes, leading to genetic dysfunction and various pathologies. The study of environmentally induced alterations in DNA hydroxymethylation patterns reveals the sensitivity of the genome to external factors, emphasizing the role of such modifications in mediating organism responses to environmental changes (Efimova et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 5-bromo-4-cyclopropylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2S/c1-12-9(11)7-4-6(5-2-3-5)8(10)13-7/h4-5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYPBZXZOIJGFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)Br)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

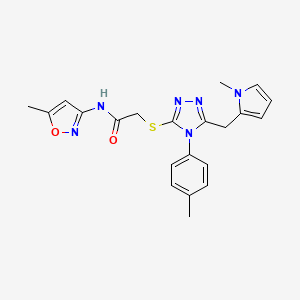
![Ethyl 4-[(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)sulfonylamino]benzoate](/img/structure/B2406828.png)
![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2406829.png)
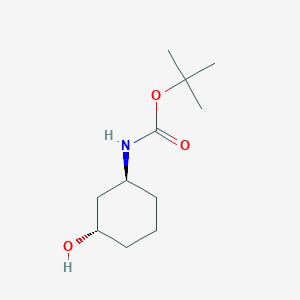
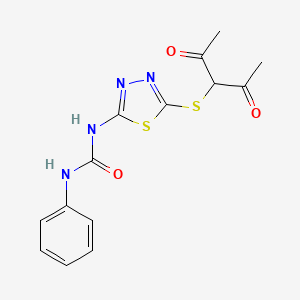
![4-(2-{[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]thio}-1H-imidazol-1-yl)-N-butylbenzamide](/img/structure/B2406835.png)
![4-chloro-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2406836.png)
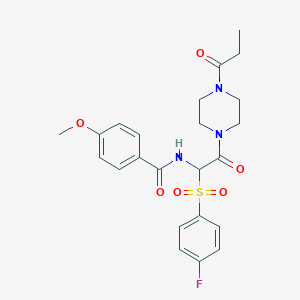
![Tert-butyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2406839.png)
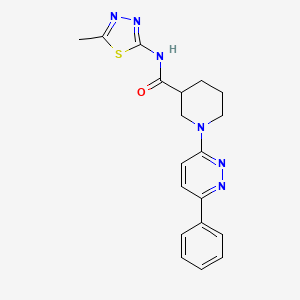
![5-ethyl-6-methyl-3-(3-methylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2406841.png)
![1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B2406842.png)
![2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2406843.png)
